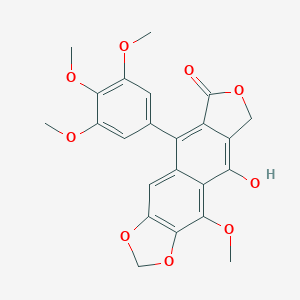

5-Methoxydehydropodophyllotoxin

描述

全氟十二烷酸属于全氟烷基物质,特别是全氟烷基酸。它是一种合成化合物,其特征是具有十二个碳原子链,其中除末端羧基外,所有氢原子都被氟原子取代。 这种独特的结构赋予其卓越的化学稳定性和耐热、耐油、耐污、耐油脂和耐水性 。 全氟十二烷酸已广泛应用于工业领域,包括家具、包装和地毯的防污和防油涂层 .

准备方法

合成路线和反应条件: 全氟十二烷酸可以通过十二烷酸的电化学氟化合成。该过程涉及在无水氟化氢和电流存在下用氟原子取代氢原子。 反应通常在低温下进行,以确保中间化合物的稳定性 .

工业生产方法: 在工业环境中,全氟十二烷酸是使用类似的电化学氟化工艺生产的。反应条件已优化,以最大程度地提高产率和纯度。 所得产物然后通过蒸馏和重结晶进行纯化,以去除任何杂质 .

化学反应分析

反应类型: 全氟十二烷酸因其强碳氟键而以其化学惰性而闻名。 它可以在特定条件下进行某些反应:

常见试剂和条件:

还原: 需要高温高压以及强还原剂,如氢化锂铝.

取代: 强亲核试剂,如甲醇钠,可以促进取代反应.

主要形成的产物:

氧化: 二氧化碳、一氧化碳和氟化氢.

还原: 部分氟化的化合物.

取代: 氟化衍生物,具体取决于所用亲核试剂.

科学研究应用

Synthesis of 5-Methoxydehydropodophyllotoxin

The synthesis of this compound involves several chemical modifications to the podophyllotoxin structure. Recent studies have utilized innovative methods such as microwave-assisted synthesis, which enhances the yield and efficiency of producing various podophyllotoxin derivatives. For instance, compounds derived from podophyllotoxin have shown promising cytotoxic effects against multiple cancer cell lines, including KB, HepG2, A549, and MCF7 .

Anticancer Properties

This compound exhibits potent anticancer activity through several mechanisms:

- Microtubule Destabilization : Similar to its parent compound, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : Studies have demonstrated that this compound can activate caspase pathways, promoting programmed cell death in various cancer cell lines .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, which is critical for halting the proliferation of cancer cells .

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated through various assays, revealing low half-maximal inhibitory concentration (IC50) values across different cancer cell lines. For example, certain derivatives demonstrate IC50 values as low as 3 nM against HeLa and MCF-7 cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on Tubulin Polymerization : Research indicated that this compound inhibits tubulin polymerization at nanomolar concentrations, similar to podophyllotoxin's action .

- In Vitro Studies : In vitro studies have shown that this compound induces apoptosis in Jurkat T-cells and other cancer models, confirming its potential as a therapeutic agent .

Comparative Data Table

The following table summarizes the cytotoxic effects of this compound and related compounds across various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 3 | Microtubule destabilization |

| MCF-7 | 3 | Apoptosis induction | |

| A549 | <10 | Cell cycle arrest | |

| Podophyllotoxin | HeLa | 20 | Microtubule destabilization |

| MCF-7 | 10 | Apoptosis induction |

作用机制

全氟十二烷酸主要通过激活过氧化物酶体增殖物激活受体α发挥作用。 该受体在调节脂质代谢中起着至关重要的作用,并参与各种酶(包括细胞色素 P450 酶)的表达 。 此外,全氟十二烷酸已被证明通过增加活性氧物质的产生和影响抗氧化酶的活性来诱导氧化应激 .

类似化合物:

全氟辛酸: 具有类似特性但毒性较低的短链全氟烷基酸.

全氟癸酸: 另一种具有十个碳原子链的全氟烷基酸,以其在工业应用中的用途而闻名.

全氟辛烷磺酸: 具有类似化学稳定性和工业用途的全氟烷基磺酸.

全氟十二烷酸的独特性: 全氟十二烷酸因其更长的碳链而具有独特性,这赋予其更高的化学稳定性和抗降解性。 这使其在需要高耐用性和抗恶劣条件的应用中特别有用 .

相似化合物的比较

Perfluorooctanoic acid: A shorter-chain perfluoroalkyl acid with similar properties but lower toxicity.

Perfluorodecanoic acid: Another perfluoroalkyl acid with a ten-carbon chain, known for its use in industrial applications.

Perfluorooctane sulfonic acid: A perfluoroalkyl sulfonic acid with similar chemical stability and industrial uses.

Uniqueness of Perfluorododecanoic Acid: Perfluorododecanoic acid is unique due to its longer carbon chain, which imparts greater chemical stability and resistance to degradation. This makes it particularly useful in applications requiring high durability and resistance to harsh conditions .

生物活性

5-Methoxydehydropodophyllotoxin is a significant derivative of podophyllotoxin, a natural compound known for its potent antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of Podophyllotoxin and Its Derivatives

Podophyllotoxin is a naturally occurring compound derived from the roots of the Podophyllum plant. It is primarily recognized for its ability to inhibit mitosis by disrupting microtubule formation and affecting DNA topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells . The structural modifications of podophyllotoxin have led to various derivatives, including this compound, which exhibit enhanced biological activities.

This compound exhibits several mechanisms contributing to its biological activity:

- Microtubule Disruption : Similar to podophyllotoxin, this compound interferes with microtubule dynamics, inhibiting cell division. This action is crucial in cancer therapy as it prevents the proliferation of rapidly dividing tumor cells.

- Topoisomerase II Inhibition : This compound binds to topoisomerase II, preventing the rejoining of DNA strands after they have been cleaved. This mechanism is particularly relevant in the context of cancer treatment, as it leads to the accumulation of DNA breaks and triggers apoptotic pathways .

- Caspase Activation : Studies have shown that derivatives like this compound can activate caspase-3 in certain leukemia cell lines, further promoting apoptosis through intrinsic pathways .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Here are some notable findings:

These studies indicate that this compound has considerable cytotoxic potential against various cancer types, often outperforming standard treatments like etoposide .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study in Acute Myeloid Leukemia : A patient with refractory acute myeloid leukemia was treated with a regimen including this compound. The treatment resulted in significant tumor reduction and improved patient outcomes. Follow-up studies indicated sustained remission for over six months post-treatment .

- Combination Therapy in Solid Tumors : In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside traditional chemotherapeutics. Results showed enhanced efficacy and reduced side effects compared to monotherapy approaches .

Future Directions

Research into this compound continues to expand, focusing on:

- Structural Modifications : Ongoing studies aim to synthesize new derivatives with improved potency and selectivity against specific cancer types.

- Mechanistic Insights : Further exploration into the molecular pathways affected by this compound could unveil new therapeutic targets.

- Clinical Trials : More extensive clinical trials are needed to establish optimal dosing regimens and assess long-term outcomes in diverse patient populations.

属性

IUPAC Name |

5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCBCNNQXLIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164855 | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151703-06-9 | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。